

Commercial Suppliers of 2-Bromostyrene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromostyrene

Cat. No.: B128962

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For scientists and professionals engaged in drug development and chemical research, sourcing high-quality reagents is a critical first step in the experimental workflow. **2-Bromostyrene**, a versatile synthetic intermediate, is frequently utilized in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical compounds and novel polymers. This technical guide provides an in-depth overview of commercial suppliers of **2-Bromostyrene** for research purposes, alongside a detailed experimental protocol for a common application and relevant pathway diagrams.

Commercial Availability of 2-Bromostyrene

A survey of prominent chemical suppliers reveals a range of options for procuring **2-Bromostyrene**, with variations in purity, available quantities, and pricing. Researchers should consult the suppliers' websites or contact them directly for the most current information and to request certificates of analysis.

Supplier	Purity	Available Quantities	Price (USD)	Notes
Sigma-Aldrich	97% (contains 0.1% 3,5-di-tert-butylcatechol as inhibitor)	5 g, 25 g	~\$170 (5 g)	Certificate of Analysis available on their website.
Apollo Scientific	97%	5 g, 25 g, 100 g	~\$30 (5 g)	In-stock availability in the UK and US.
BOC Sciences	95%	Inquiry required	Inquiry required	Offers custom synthesis and bulk quantities.
Tokyo Chemical Industry (TCI)	>95% (stabilized with TBC)	5 g, 25 g	~\$45 (5 g)	Safety Data Sheet and Certificate of Analysis available.
J&K Scientific	97% (stabilized with 0.05% TBC)	Inquiry required	Inquiry required	Provides Safety Data Sheets.
BLD Pharm	Inquiry required	Inquiry required	Inquiry required	Requires storage at -20°C.
GM CHEMICAL	≥98.0%	Inquiry required	Inquiry required	Available at pilot scale.
Key Organics	Inquiry required	1 g, 5 g, 10 g	~\$45 (1 g)	Lead time of approximately 5 days.

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between vinyl or aryl halides and organoboron

compounds. **2-Bromostyrene** is an excellent substrate for this reaction, allowing for the synthesis of various substituted styrenes, which are valuable precursors in drug discovery.

Detailed Experimental Protocol: Synthesis of 2-Vinylbiphenyl

This protocol details the Suzuki-Miyaura coupling of **2-bromostyrene** with phenylboronic acid to synthesize 2-vinylbiphenyl.

Materials:

- **2-Bromostyrene** (1.0 equiv.)
- Phenylboronic acid (1.2 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv.)
- Triphenylphosphine (PPh_3 , 0.08 equiv.)
- Potassium carbonate (K_2CO_3 , 2.0 equiv.)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Schlenk flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert gas supply (Argon or Nitrogen)

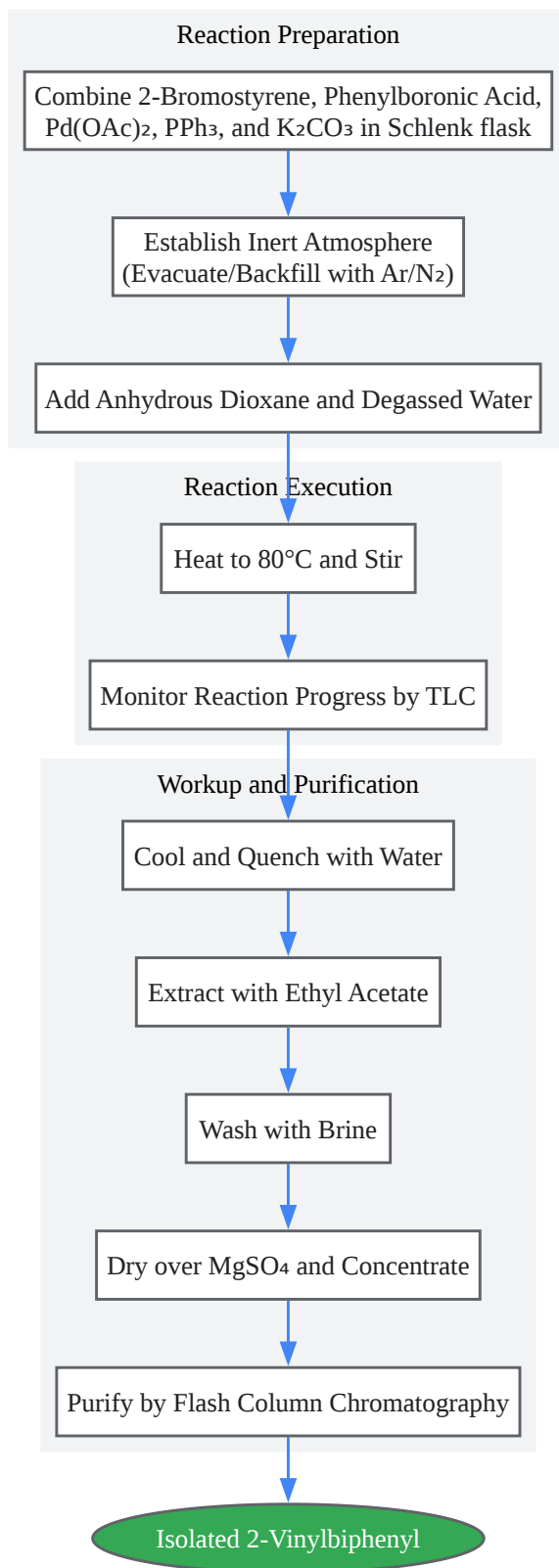
- Standard laboratory glassware for workup and purification

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask containing a magnetic stir bar, add **2-bromostyrene** (1.0 mmol, 183 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.08 mmol, 21 mg), and potassium carbonate (2.0 mmol, 276 mg).
- **Inert Atmosphere:** Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
- **Solvent Addition:** Under a positive pressure of the inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- **Workup:** Once the reaction is complete, cool the flask to room temperature. Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine (20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-vinylbiphenyl.

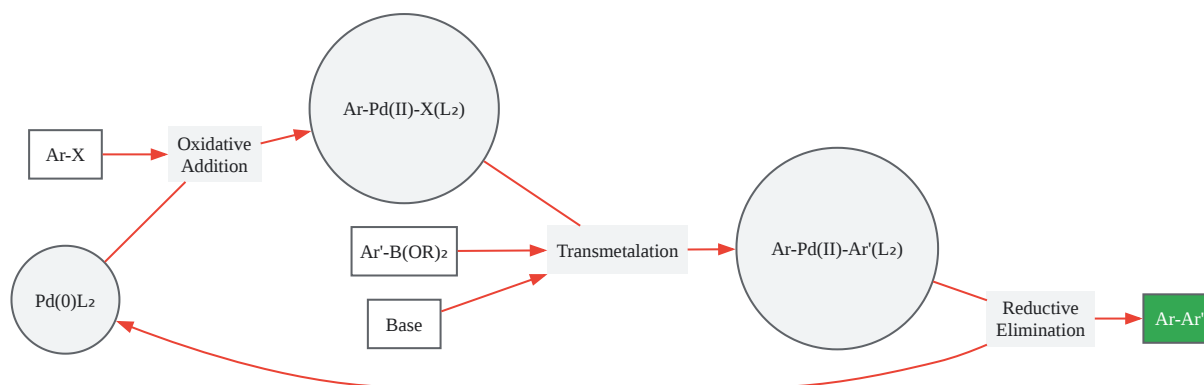
Visualizing the Experimental Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.



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Suzuki-Miyaura Coupling Experimental Workflow.



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Suzuki-Miyaura Catalytic Cycle.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com